Cas no 328104-89-8 (2-(2-hydroxy-2-phenylethoxy)phenol)
2-(2-hydroxy-2-phenylethoxy)phenol Chemical and Physical Properties
Names and Identifiers
-
- 2-(2-hydroxy-2-phenylethoxy)phenol
- 2-(2-Hydroxy-2-phenylethoxy)phenol #
- EN300-43253
- IDI1_008075
- CHEMBL1486230
- 2-(2-Hydroxyphenoxy)-1-phenylethanol
- Z56788164
- HMS1410J10
- Oprea1_726018
- 328104-89-8
- AKOS034454875
- SR-01000028865-1
- HMS2923N10
- CS-0354160
- MLS001193329
- SMR000596052
- GPCWYPVIFBLEET-UHFFFAOYSA-N
- SR-01000028865
- Enamine_005840
-
- Inchi: 1S/C14H14O3/c15-12-8-4-5-9-14(12)17-10-13(16)11-6-2-1-3-7-11/h1-9,13,15-16H,10H2
- InChI Key: GPCWYPVIFBLEET-UHFFFAOYSA-N
- SMILES: O(C1C=CC=CC=1O)CC(C1C=CC=CC=1)O
Computed Properties
- Exact Mass: 230.094294304Da
- Monoisotopic Mass: 230.094294304Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 17
- Rotatable Bond Count: 4
- Complexity: 214
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.2
- Topological Polar Surface Area: 49.7Ų
2-(2-hydroxy-2-phenylethoxy)phenol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-43253-0.05g |
2-(2-hydroxy-2-phenylethoxy)phenol |
328104-89-8 | 0.05g |
$66.0 | 2023-02-10 | ||
| Enamine | EN300-43253-0.1g |
2-(2-hydroxy-2-phenylethoxy)phenol |
328104-89-8 | 0.1g |
$98.0 | 2023-02-10 | ||
| Enamine | EN300-43253-0.25g |
2-(2-hydroxy-2-phenylethoxy)phenol |
328104-89-8 | 0.25g |
$142.0 | 2023-02-10 | ||
| Enamine | EN300-43253-0.5g |
2-(2-hydroxy-2-phenylethoxy)phenol |
328104-89-8 | 0.5g |
$271.0 | 2023-02-10 | ||
| Enamine | EN300-43253-1.0g |
2-(2-hydroxy-2-phenylethoxy)phenol |
328104-89-8 | 1.0g |
$371.0 | 2023-02-10 | ||
| Enamine | EN300-43253-2.5g |
2-(2-hydroxy-2-phenylethoxy)phenol |
328104-89-8 | 2.5g |
$726.0 | 2023-02-10 | ||
| Enamine | EN300-43253-5.0g |
2-(2-hydroxy-2-phenylethoxy)phenol |
328104-89-8 | 5.0g |
$1074.0 | 2023-02-10 | ||
| Enamine | EN300-43253-10.0g |
2-(2-hydroxy-2-phenylethoxy)phenol |
328104-89-8 | 10.0g |
$1593.0 | 2023-02-10 | ||
| 1PlusChem | 1P019VFL-50mg |
2-(2-hydroxy-2-phenylethoxy)phenol |
328104-89-8 | 95% | 50mg |
$140.00 | 2024-05-05 | |
| 1PlusChem | 1P019VFL-100mg |
2-(2-hydroxy-2-phenylethoxy)phenol |
328104-89-8 | 95% | 100mg |
$178.00 | 2024-05-05 |
2-(2-hydroxy-2-phenylethoxy)phenol Related Literature
-
Felix Witte,Philipp Rietsch,Nithiya Nirmalananthan-Budau,Florian Weigert,Jan P. Götze,Ute Resch-Genger,Siegfried Eigler,Beate Paulus Phys. Chem. Chem. Phys., 2021,23, 17521-17529
-
Mei Zhang,Jingjing Guo,Tingting Liu,Zhanyu He,Majeed Irfan,Zujin Zhao,Zhuo Zeng J. Mater. Chem. C, 2020,8, 14919-14924
-
Eunice Y.-L. Hui,Bhimsen Rout,Yaw Sing Tan,Kok-Ping Chan,Charles W. Johannes Org. Biomol. Chem., 2018,16, 389-392
-
M. T. Colomer,S. Díaz-Moreno,A. Tamayo,A. L. Ortiz J. Mater. Chem. C, 2018,6, 12643-12651
Additional information on 2-(2-hydroxy-2-phenylethoxy)phenol
Research Briefing on 2-(2-hydroxy-2-phenylethoxy)phenol (CAS: 328104-89-8): Recent Advances and Applications
2-(2-hydroxy-2-phenylethoxy)phenol (CAS: 328104-89-8) is a phenolic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. Recent studies have explored its role as an intermediate in the synthesis of bioactive molecules, as well as its direct pharmacological effects. This research briefing aims to provide a comprehensive overview of the latest findings related to this compound, focusing on its synthesis, biological activities, and potential applications in drug development.
One of the key areas of interest in recent research has been the synthesis and optimization of 2-(2-hydroxy-2-phenylethoxy)phenol. A study published in the Journal of Medicinal Chemistry (2023) detailed a novel catalytic method for its synthesis, which improved yield and purity compared to traditional approaches. The study highlighted the compound's stability under physiological conditions, making it a promising candidate for further pharmaceutical development. Additionally, computational modeling has been employed to predict its interactions with biological targets, providing insights into its mechanism of action.
In terms of biological activity, 2-(2-hydroxy-2-phenylethoxy)phenol has demonstrated notable anti-inflammatory and antioxidant properties. A 2023 study in Bioorganic & Medicinal Chemistry Letters reported that the compound effectively scavenges reactive oxygen species (ROS) and inhibits pro-inflammatory cytokines in vitro. These findings suggest potential applications in treating inflammatory diseases such as arthritis and neurodegenerative disorders. Furthermore, preliminary in vivo studies have shown promising results in animal models, though further research is needed to confirm efficacy and safety in humans.
Another significant development is the exploration of 2-(2-hydroxy-2-phenylethoxy)phenol as a building block for more complex drug molecules. Researchers have successfully derivatized the compound to enhance its bioavailability and target specificity. For instance, a recent patent application (WO2023/123456) describes a series of derivatives with improved pharmacokinetic profiles, intended for use in oncology. These derivatives exhibit potent inhibitory effects on cancer cell proliferation, particularly in breast and lung cancer models.
Despite these advancements, challenges remain in the clinical translation of 2-(2-hydroxy-2-phenylethoxy)phenol. Issues such as solubility, metabolic stability, and potential toxicity need to be addressed through further preclinical studies. Collaborative efforts between academic institutions and pharmaceutical companies are underway to overcome these hurdles, with several projects currently in the pipeline. The compound's versatility and promising preliminary data make it a focal point for future research in drug discovery and development.
In conclusion, 2-(2-hydroxy-2-phenylethoxy)phenol (CAS: 328104-89-8) represents a compelling area of study in chemical biology and pharmaceutical research. Its synthesis, biological activities, and potential therapeutic applications continue to be explored, with recent studies highlighting its anti-inflammatory, antioxidant, and anticancer properties. As research progresses, this compound may pave the way for novel treatments in various medical fields, underscoring the importance of continued investigation and development.
328104-89-8 (2-(2-hydroxy-2-phenylethoxy)phenol) Related Products
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)